

Technical Guide: SR2640 (CAS Number 146662-42-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR2640

Cat. No.: B028519

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR2640, with the CAS number 146662-42-2, is a potent and selective competitive antagonist of the cysteinyl leukotriene receptors, specifically targeting the LTD4 and LTE4 receptors.^[1] Chemically, it is known as 2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid. This technical guide provides a comprehensive overview of **SR2640**, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in their investigation of leukotriene-mediated signaling and its role in various physiological and pathological processes.

Chemical and Physical Properties

SR2640 is a synthetic organic compound with the following properties:

Property	Value	Reference
CAS Number	146662-42-2	N/A
Molecular Formula	C23H18N2O3	N/A
Molecular Weight	370.40 g/mol	N/A
Appearance	Solid	N/A
Purity	≥99% (by HPLC)	N/A
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C	N/A

Biological Activity and Mechanism of Action

SR2640 is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, where it competitively inhibits the binding of the endogenous ligands, leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1] The binding of these leukotrienes to the CysLT1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to a variety of physiological responses, particularly those associated with inflammation and allergic reactions.

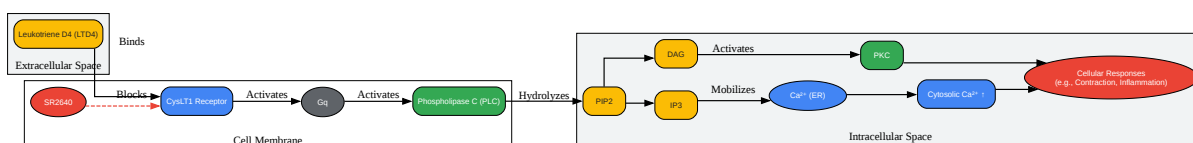
The primary mechanism of action of **SR2640** involves the blockade of LTD4- and LTE4-induced effects, such as:

- Smooth Muscle Contraction: Inhibition of bronchoconstriction and contraction of other smooth muscles, such as the guinea pig ileum and trachea.[1]
- Increased Vascular Permeability: Reduction of plasma exudation and edema formation.
- Chemotaxis: Attenuation of the migration of inflammatory cells, particularly eosinophils.

By antagonizing the CysLT1 receptor, **SR2640** effectively mitigates the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes.

Signaling Pathway

The binding of LTD4 to the CysLT1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca^{2+}). The increase in cytosolic Ca^{2+} concentration, along with the activation of protein kinase C (PKC) by DAG, triggers downstream cellular responses. **SR2640** blocks the initial step of this cascade by preventing LTD4 from binding to its receptor.



[Click to download full resolution via product page](#)

Caption: Leukotriene D4 signaling pathway and the inhibitory action of **SR2640**.

Quantitative Data

The following tables summarize the key quantitative data for **SR2640** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of **SR2640**

Assay	Species	Tissue/Cell Line	Parameter	Value	Reference
LTD4-induced Contraction	Guinea Pig	Ileum	pA2	8.7	[1]
LTD4-induced Contraction	Guinea Pig	Trachea	pA2	8.7	[1]
[3H]LTD4 Binding	Guinea Pig	Lung Membranes	IC50	23 nM	[1]
LTD4-induced Ca ²⁺ Mobilization	Human	Neutrophils	Inhibition	Yes	N/A
LTD4-induced Inositol Phosphate Accumulation	Human	Neutrophils	Inhibition	Yes	N/A
LTD4-induced Chemotaxis	Canine	Polymorphonuclear Leukocytes	IC50	38 nM (for LTD4)	N/A

Table 2: In Vivo Activity of **SR2640**

Assay	Species	Effect	Reference
LTD4-induced Bronchoconstriction	Guinea Pig	Dose-dependent inhibition	[1]
Antigen-induced Bronchoconstriction	Guinea Pig	Significant inhibition	[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **SR2640**.

Guinea Pig Ileum and Trachea Contraction Assay

This protocol describes the measurement of smooth muscle contraction in response to agonists and the determination of the antagonist potency of **SR2640**.

Materials:

- Male Dunkin-Hartley guinea pigs (300-500 g)
- Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ / 5% CO₂
- Leukotriene D₄ (LTD₄)
- Histamine
- **SR2640**
- Organ bath with an isometric transducer

Procedure:

- Humanely euthanize the guinea pig and resect the terminal ileum and trachea.
- For the ileum assay, cut a 2-3 cm segment of the ileum and suspend it in an organ bath containing Krebs-Henseleit buffer at 37°C.
- For the trachea assay, prepare a zigzag strip of the trachea and suspend it in the organ bath.
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
- Record isometric contractions using a force transducer connected to a data acquisition system.

- To determine the antagonist activity of **SR2640**, pre-incubate the tissue with various concentrations of **SR2640** for 30 minutes.
- Generate a cumulative concentration-response curve for LTD4 in the absence and presence of **SR2640**.
- As a control for selectivity, perform a concentration-response curve for histamine in the presence of **SR2640**.
- Calculate the pA2 value for **SR2640** from the Schild plot analysis of the LTD4 concentration-response curves.

Radioligand Binding Assay

This protocol details the measurement of the binding affinity of **SR2640** to the LTD4 receptor.

Materials:

- Guinea pig lung tissue
- Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- [3H]LTD4 (radioligand)
- Unlabeled LTD4
- **SR2640**
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare a crude membrane fraction from guinea pig lung tissue by homogenization followed by centrifugation.
- Resuspend the membrane pellet in the binding buffer.

- In a reaction tube, incubate the membrane preparation with a fixed concentration of [^3H]LTD4 (e.g., 0.4 nM) and varying concentrations of unlabeled LTD4 (for determining total and non-specific binding) or **SR2640** (for competition binding).
- Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled LTD4) from total binding.
- Determine the IC₅₀ value of **SR2640** from the competition binding curve.

Measurement of Intracellular Calcium Mobilization

This protocol describes the measurement of changes in cytosolic free calcium concentration in response to LTD4 and its inhibition by **SR2640**.

Materials:

- Human neutrophils or other suitable cell line
- Fura-2 AM (calcium-sensitive fluorescent dye)
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- Leukotriene D4 (LTD4)
- **SR2640**
- Fluorescence spectrophotometer or imaging system

Procedure:

- Isolate human neutrophils from peripheral blood or culture a suitable cell line.

- Load the cells with Fura-2 AM by incubating them with the dye in HBSS for 30-60 minutes at 37°C.
- Wash the cells to remove extracellular Fura-2 AM.
- Resuspend the cells in fresh HBSS.
- Place the cell suspension in a cuvette in a fluorescence spectrophotometer or on a microscope stage for imaging.
- Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
- To assess the effect of **SR2640**, pre-incubate the cells with the antagonist for a defined period.
- Stimulate the cells with LTD4 and record the change in the 340/380 nm fluorescence ratio over time.
- The ratio of the fluorescence intensities is proportional to the intracellular calcium concentration.

Measurement of Inositol Phosphate Accumulation

This protocol details the measurement of the production of inositol phosphates, a downstream signaling event of CysLT1 receptor activation.

Materials:

- Human neutrophils or other suitable cell line
- myo-[3H]Inositol
- Lithium chloride (LiCl)
- Leukotriene D4 (LTD4)
- **SR2640**

- Perchloric acid or trichloroacetic acid
- Dowex anion-exchange resin
- Scintillation fluid and counter

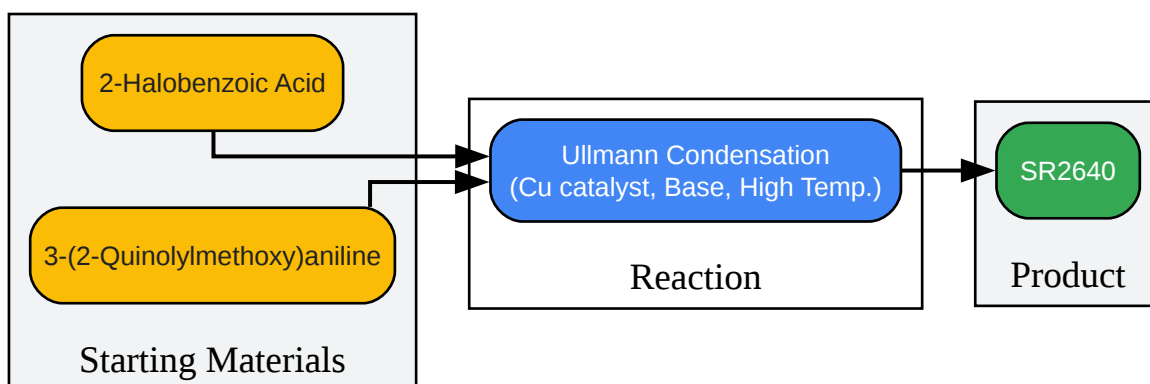
Procedure:

- Label the cells by incubating them with myo-[3H]inositol in an inositol-free medium for 18-24 hours to allow for incorporation into cellular phosphoinositides.
- Wash the cells to remove unincorporated radiolabel.
- Pre-incubate the cells with LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
- To test the effect of **SR2640**, pre-incubate the cells with the antagonist.
- Stimulate the cells with LTD4 for a specific time period.
- Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
- Extract the inositol phosphates from the cell lysate.
- Separate the different inositol phosphate species (IP1, IP2, IP3) using Dowex anion-exchange chromatography.
- Quantify the amount of radioactivity in each fraction by scintillation counting.

Synthesis

A specific, detailed synthesis protocol for **SR2640** is not readily available in the public domain. However, the general synthesis of N-phenylanthranilic acids, the core structure of **SR2640**, can be achieved through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aniline derivative with a 2-halobenzoic acid.

General Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **SR2640** via Ullmann condensation.

Conclusion

SR2640 is a valuable pharmacological tool for studying the roles of leukotrienes D4 and E4 in various biological systems. Its high potency and selectivity for the CysLT1 receptor make it a suitable probe for investigating the signaling pathways and physiological consequences of cysteinyl leukotriene activity. The experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel leukotriene D4/E4 antagonist, SR2640 (2-[3-(2-quinolylmethoxy)phenylamino]benzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: SR2640 (CAS Number 146662-42-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028519#sr2640-cas-number-146662-42-2-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com